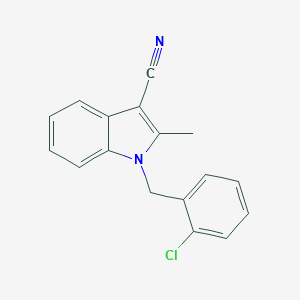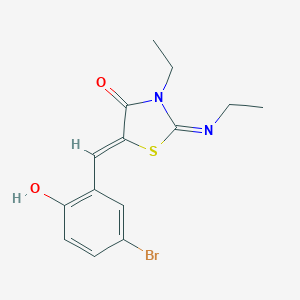![molecular formula C14H10F3NO2S B297798 (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a member of the thiazolidinedione family of compounds, which are known for their insulin-sensitizing properties.
科学研究应用
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. In diabetes research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in peripheral tissues, leading to improved glycemic control. In cancer research, (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
作用机制
The mechanism of action of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to improved insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, glucose uptake, and lipid metabolism. (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One advantage of using (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and mechanism of action. This allows for precise and reproducible experiments. However, one limitation of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
For (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione research include exploring its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to optimize the synthesis method of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione and to develop safer and more effective derivatives of the compound.
合成方法
The synthesis of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-amino-3-butenoic acid to form the Schiff base, which is then cyclized to form the thiazolidine ring. The resulting compound is then treated with acetic anhydride to yield (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been extensively studied and optimized to yield high purity and yield of (5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione.
属性
产品名称 |
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C14H10F3NO2S |
分子量 |
313.3 g/mol |
IUPAC 名称 |
(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H10F3NO2S/c1-2-7-18-12(19)11(21-13(18)20)8-9-3-5-10(6-4-9)14(15,16)17/h2-6,8H,1,7H2/b11-8+ |
InChI 键 |
DEGQYIMURBHLSE-DHZHZOJOSA-N |
手性 SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/SC1=O |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
规范 SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[4-(2-amino-2-oxoethoxy)-3-bromobenzylidene]-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297715.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297717.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297731.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)

![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B297738.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297740.png)